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Introduction to Lenvatinib Mesylate

Lenvatinib Mesylate is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of

radioactive iodine-refractory differentiated thyroid cancer, hepatocellular carcinoma, and renal cell

carcinoma. [1] The drug selectively inhibits the kinase activities of vascular endothelial growth factor

(VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, in addition to other proangiogenic and oncogenic

pathway-related RTKs including fibroblast growth factor receptors (FGFR), platelet-derived growth factor

receptor alpha (PDGFRα), KIT, and RET. [1] [2] The mesylate salt form enhances the stability and solubility

of the drug, making it more suitable for pharmaceutical applications. [3]

Key Synthetic Routes

Several synthetic routes have been developed for the production of Lenvatinib and its mesylate salt, each

with distinct advantages in terms of yield, purity, and operational feasibility. The following sections detail the

most significant approaches.

Traditional Multi-Step Synthesis
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The original and widely cited synthesis involves a multi-step sequence starting from 4-chloro-7-

methoxyquinoline-6-carboxamide and 4-amino-3-chlorophenol. [4]
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Starting Materials

Step 1: Nucleophilic Aromatic Substitution
Reagents: 4-Chloro-7-methoxyquinoline-6-carboxamide,

4-Amino-3-chlorophenol, KOtBu
Solvent: DMSO

Conditions: N₂, 65°C, 19 hours
Yield: 86.3%

Step 2: Phenyl Chloroformate Reaction
Reagents: Phenyl chloroformate, Pyridine

Solvent: NMP
Conditions: Ice-water bath to RT

Yield: 81.3%

Step 3: Cyclopropylamine Addition
Reagents: Cyclopropylamine

Solvent: NMP
Conditions: RT, overnight

Yield: 76.4%

Step 4: Salt Formation
Reagents: Methanesulfonic acid

Solvent: Acetic acid/n-propanol/ethanol
Conditions: 40°C

Yield: 83.5%

Lenvatinib Mesylate
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Synthesis workflow of the traditional four-step route to Lenvatinib Mesylate.

Step 1: Nucleophilic Aromatic Substitution

Reaction: 4-Chloro-7-methoxyquinoline-6-carboxamide + 4-Amino-3-chlorophenol → 4-(4-Amino-3-
chlorophenoxy)-7-methoxyquinoline-6-carboxamide

Conditions: Dimethyl sulfoxide (DMSO) solvent, potassium tert-butoxide base, nitrogen atmosphere,
65°C for 19 hours

Yield: 86.3% [4]

Step 2: Phenyl Chloroformate Reaction

Reaction: Intermediate + Phenyl chloroformate → Carbamate intermediate

Conditions: N-methylpyrrolidone (NMP) solvent, pyridine base, ice-water bath to room temperature
Yield: 81.3% [4]

Step 3: Cyclopropylamine Addition

Reaction: Carbamate intermediate + Cyclopropylamine → Lenvatinib base
Conditions: NMP solvent, room temperature, overnight reaction

Yield: 76.4% [4]

Step 4: Salt Formation

Reaction: Lenvatinib base + Methanesulfonic acid → Lenvatinib Mesylate
Conditions: Acetic acid and n-propanol/ethanol solvent system, 40°C

Yield: 83.5% [4]

Improved Industrial Process

An improved industrial process developed by BDR Lifesciences utilizes cyclopropane isocyanate as a key

reagent, providing a shorter synthetic route with reduced processing steps and high yield. [5]
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4-(4-Amino-3-chlorophenoxy)-
7-methoxyquinoline-6-carboxamide

Step 1: Urea Formation
Reagents: Cyclopropane isocyanate

Solvent: DMF
Conditions: Not specified

Yield: High

Lenvatinib Base Crude

Step 2: Purification
Method: Activated charcoal treatment

Solvent: Suitable organic solvent

Lenvatinib Base Pure

Step 3: Salt Formation
Reagents: Methanesulfonic acid

Conditions: Standard salt formation

Amorphous Lenvatinib
Mesylate Monohydrate

Click to download full resolution via product page

Workflow of the improved industrial synthesis using cyclopropane isocyanate.
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This route involves:

Urea Formation: Reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with
cyclopropane isocyanate in DMF to yield Lenvatinib base

Purification: Treatment of crude Lenvatinib base with activated charcoal in a suitable solvent
Salt Formation: Reaction of pure Lenvatinib base with methanesulfonic acid to obtain amorphous

Lenvatinib mesylate monohydrate [5]

Alternative Commercial Synthesis

An alternative commercial synthesis provides higher overall yield (55.9%) compared to the original route:

[1]

Coupling reaction between 4-amino-3-chlorophenol and phenyl carbonochloridate
Introduction of the cyclopropylamino group to form the urea intermediate

Reaction of the urea intermediate with 4-chloro-7-methoxyquinolin-6-amide to obtain Lenvatinib

Further optimization of this route by Chen et al. involved N-Boc protection of 4-amino-3-chlorophenol,

followed by coupling with 4-chloro-7-methoxyquinolin-6-amide, and subsequent introduction of the

cyclopropylamino group, achieving a total yield of 69.8%. [1]

Comparative Analysis of Synthetic Routes

Table 1: Comparison of different synthetic routes for Lenvatinib Mesylate

Synthetic Route Key Features Overall Yield Advantages Disadvantages

Traditional 4-
Step [4]

Sequential

addition of
fragments

followed by salt
formation

~44% (multi-

step
cumulative)

Well-

established,
reliable

Lower yield, multiple

steps
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Synthetic Route Key Features Overall Yield Advantages Disadvantages

Cyclopropane
Isocyanate
Route [5]

Direct urea
formation using

isocyanate

High (specific
value not

provided)

Shorter route,
reduced

processing
steps

Requires specialized
reagent

Alternative
Commercial [1]

Coupling
followed by urea

formation

55.9% Higher yield
than traditional

route

More complex
intermediate handling

Optimized
Commercial [1]

N-Boc protection

strategy

69.8% Highest reported

yield

Additional

protection/deprotection
steps

Reaction Condition Optimization

Successful synthesis of Lenvatinib Mesylate requires careful optimization of reaction parameters: [3]

Table 2: Key reaction parameters and their optimization criteria

Parameter Optimization Criteria Impact on Reaction

Temperature Specific steps may require low temperatures (0-

10°C) to increase yield and reduce side reactions

Affects reaction rates and

product distribution

Solvent
Selection

DMSO, NMP, DMF, acetic acid, n-propanol, ethanol

used in different steps

Influences solubility, reaction

rates, and selectivity

Catalyst Bases like KOtBu, pyridine used in specific steps Accelerates reaction rates and

improves efficiency

Reaction Time Varies from hours to overnight for different steps Essential for complete

conversion without
degradation
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Parameter Optimization Criteria Impact on Reaction

Atmosphere Nitrogen protection in some steps Prevents oxidation and
moisture sensitivity

Key Intermediates and Characterization

The synthesis involves several critical intermediates that require proper characterization and purification: [4]

4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide - Brown solid obtained after
first step

Carbamate Intermediate - Brown powder formed after phenyl chloroformate reaction
Lenvatinib Base (LVTN-3) - White solid obtained after cyclopropylamine addition

Lenvatinib Mesylate Acetic Acid Compound - Intermediate solvate before final conversion

Purification techniques include crystallization, column chromatography, and activated charcoal treatment,

depending on the specific intermediate and synthetic route. [4] [5]

Quality Control and Analytical Methods

Stringent quality control measures are implemented throughout the synthesis: [3]

Table 3: Analytical techniques for quality control of Lenvatinib Mesylate

Technique Application Purpose

NMR Spectroscopy Structural confirmation Verifies molecular structure and identifies
impurities

Mass Spectrometry Molecular weight
determination

Confirms molecular formula and detects
impurities

HPLC Purity assessment Determines purity by comparison with reference
standard
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Technique Application Purpose

X-Ray Powder
Diffraction

Polymorph identification Characterizes crystalline forms and detects
polymorphic impurities

IR Spectroscopy Functional group analysis Confirms presence of expected functional groups

Elemental Analysis Elemental composition Verifies molecular formula and detects impurities

Solid Form Variations and Polymorphism

Lenvatinib Mesylate exhibits polymorphism, with several solid-state forms reported: [4] [6] [7]

Polymorphs: LEM-A, LEM-C, LEM-B, Form M
Pseudopolymorphs: Hydrate (LEM-H), iso-structural solvates (LEM-H-EA and LEM-H-THF), acetic

acid solvate
Amorphous Form: Amorphous Lenvatinib mesylate monohydrate

Different polymorphs can have significant differences in solubility, stability, and bioavailability, making

polymorph control essential during the final salt formation and purification steps. [4] [5] [7]

Impurity Profiling and Control

Understanding and controlling process-related impurities is critical for pharmaceutical quality. Several

specified impurities have been identified and synthesized for quality control purposes: [8]

Impurity A: 4,4'-(((Carbonylbis(ureadiyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-

formamide)
Impurity B: 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide

Impurity C: 4-ethoxy-7-methoxyquinoline-6-carboxamide

These impurities are typically controlled through optimized reaction conditions, robust purification

techniques, and comprehensive analytical monitoring. [8]

Conclusion
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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